N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine
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Overview
Description
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.
trans-3,5-Bis(trifluoromethyl)cinnamic acid: Utilized in the production of specialty chemicals.
Uniqueness
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxylamine groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H8F6N2O |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(8(17)4-18-19)2-7(3-6)10(14,15)16/h1-4,8,19H,17H2 |
InChI Key |
DIQCUSJNWHOORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C=NO)N |
Origin of Product |
United States |
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